molecular formula C19H20N4O2S B2755265 2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide CAS No. 873857-07-9

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide

Cat. No.: B2755265
CAS No.: 873857-07-9
M. Wt: 368.46
InChI Key: CRQUGYCJRBIQDJ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiazole ring, a morpholine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Ring: The benzothiazole derivative is then reacted with a pyridine-3-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

    Introduction of the Morpholine Ring: The final step involves the reaction of the intermediate with 2-(2-chloroethyl)morpholine under basic conditions to introduce the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound is explored for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide: Lacks the morpholine ring, which may affect its biological activity and chemical properties.

    N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide: Lacks the benzothiazole ring, which may influence its interaction with molecular targets.

    2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide: Contains a benzamide group instead of a pyridine ring, which may alter its chemical reactivity and applications.

Uniqueness

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide is unique due to the presence of all three rings (benzothiazole, morpholine, and pyridine) in its structure. This combination of rings provides the compound with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-18(21-8-9-23-10-12-25-13-11-23)14-4-3-7-20-17(14)19-22-15-5-1-2-6-16(15)26-19/h1-7H,8-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQUGYCJRBIQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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